

Advanced Vibrational Spectroscopy Guide: 2-Amino-3-ethyl-8-methylquinoline

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Compound of Interest

Compound Name: 2-Amino-3-ethyl-8-methylquinoline

CAS No.: 948292-32-8

Cat. No.: B14137204

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Executive Summary

2-Amino-3-ethyl-8-methylquinoline is a polysubstituted heterocyclic scaffold often encountered in the synthesis of antimalarial drugs, fluorescent probes, and PI3K inhibitors.[1][2][3] Its structural complexity—featuring an electron-donating amino group, alkyl side chains (ethyl/methyl), and a fused aromatic system—creates a dense vibrational spectrum.

This guide provides a rigorous framework for interpreting the FTIR spectrum of this molecule. Unlike generic spectral lookups, this document triangulates peak assignments using Density Functional Theory (DFT) trends and experimental data from structural analogues (2-aminoquinoline and 8-methylquinoline).[2] It compares FTIR performance against Raman Spectroscopy and Computational Modeling, offering researchers a validated protocol for structural confirmation.[4]

Structural Analysis & Theoretical Assignments

The infrared spectrum of **2-Amino-3-ethyl-8-methylquinoline** can be segmented into three critical zones. Successful identification requires correlating these zones with specific molecular vibrational modes.[3]

Zone 1: High-Frequency Region (4000 – 2800 cm^{-1})

This region contains the primary diagnostic bands for the amino and alkyl substituents.

- Amino Group (-NH₂): The 2-position amino group exhibits a characteristic doublet due to N-H stretching.[1][2][3]
 - Asymmetric Stretch (ν_{as}): 3480 – 3440 cm^{-1} (Sharp, Medium intensity).[3]
 - Symmetric Stretch (ν_{s}): 3380 – 3320 cm^{-1} (Sharp, Medium intensity).[3]
 - Differentiation Note: In solid-state (KBr pellet), hydrogen bonding may broaden these peaks and shift them to lower wavenumbers (~3300 cm^{-1}).[2]
- Aromatic C-H Stretch: 3080 – 3010 cm^{-1} . [3] Weak, sharp bands characteristic of the quinoline ring protons.
- Aliphatic C-H Stretch (Alkyl Groups): The presence of both ethyl (Pos-3) and methyl (Pos-8) groups creates a complex multiplet between 2980 – 2850 cm^{-1} . [2][3]
 - ν_{as} (CH₃): ~2960 cm^{-1} (Strongest aliphatic peak).[2][3]
 - ν_{s} (CH₂): ~2850 cm^{-1} (Shoulder, specific to the ethyl group).

Zone 2: Double Bond & Fingerprint Region (1650 – 1000 cm^{-1})

This zone confirms the quinoline core and the substitution pattern.

- NH₂ Scissoring (δ_{NH_2}): 1650 – 1620 cm^{-1} . [2][3] Often overlaps with the ring stretching modes but appears as a distinct shoulder in sharp spectra.
- Quinoline Ring Stretching ($\nu_{\text{C}=\text{C}}$ / $\nu_{\text{C}=\text{N}}$): A series of 3-4 sharp bands at 1620, 1600, 1570, and 1500 cm^{-1} . The 1620 cm^{-1} band is often enhanced by resonance with the 2-amino group.
- C-N Exocyclic Stretch: 1350 – 1320 cm^{-1} . [3] A strong band confirming the attachment of the primary amine to the aromatic ring.

- Methyl/Ethyl Deformations:
 - CH₃ Umbrella Mode: ~1380 cm⁻¹ (Sharp).[2]
 - CH₂ Scissoring: ~1460 cm⁻¹ (Often obscured by ring modes).[2]

Zone 3: Low-Frequency / Out-of-Plane (OOP) (1000 – 600 cm⁻¹)

Critical for determining the substitution pattern (Regiochemistry).[2][3]

- Benzene Ring (Positions 5, 6, 7): The 8-methyl substitution leaves three adjacent protons (5, 6, 7). This "1,2,3-trisubstituted" pattern typically yields a strong OOP bending band at 780 ± 20 cm⁻¹. [1][3]
- Pyridine Ring (Position 4): The isolated proton at position 4 (sandwiched between the ethyl group and the ring fusion) typically shows a weak-to-medium band at 860 – 900 cm⁻¹. [2]

Comparative Analysis: FTIR vs. Alternatives

To ensure scientific integrity, researchers must validate FTIR findings against alternative methods. The following table contrasts FTIR with Raman Spectroscopy and DFT calculations for this specific molecule.

Table 1: Comparative Performance Matrix

Feature	FTIR Spectroscopy	Raman Spectroscopy	DFT Calculation (B3LYP/6-31G)*
Primary Utility	Identification of polar functional groups (NH ₂ , C-N).[1][2][3]	Characterization of non-polar backbone (C=C, Ring breathing).	Prediction of vibrational modes for peak assignment.[3][5]
Amino Group Detection	Excellent. Strong dipole change gives sharp N-H stretches.[2][3]	Weak. N-H scattering is often poor.[3]	High Accuracy. accurately predicts v _{as} /v _s splitting.
Alkyl Differentiation	Good. Distinguishes aliphatic vs. aromatic C-H.[2][3]	Excellent. Symmetric CH ₃ modes are very intense.[3]	Moderate. Requires scaling factors (typ. 0. [2][3]96) to match exp. [2][3]
Sample Constraints	Water interference; requires KBr or ATR.	Little water interference; fluorescence from impurities can blind detector.[3]	N/A (Computational). [2][6]
Best For...	Routine QC, Purity checking, Functional group ID.[3]	Polymorph study, Aqueous solutions, Backbone confirmation.	Assigning complex "fingerprint" bands.[3]

Comparative Insight: Distinguishing Analogues

A common challenge is distinguishing the target from 2-Aminoquinoline (lacking alkyls) or 2-Amino-8-methylquinoline (lacking ethyl).[1][2]

- Target vs. 2-Aminoquinoline: The target will show significant aliphatic C-H stretching (2980–2850 cm⁻¹) and methyl deformation (~1380 cm⁻¹).[2] 2-Aminoquinoline lacks these entirely. [1][2]

- Target vs. 2-Amino-8-methylquinoline: The target (3-ethyl) possesses methylene (-CH₂-) modes.^{[1][2][7]} Look for the CH₂ rocking band (~720 cm⁻¹, often weak) and a higher integral in the 2850–2900 cm⁻¹ region relative to the aromatic peaks.

Experimental Protocol: Validated Workflow

This protocol ensures high reproducibility and minimizes artifacts (e.g., moisture peaks).

Step 1: Sample Preparation (ATR Method Preferred)^{[2][3]}

- Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Tensor or Thermo Nicolet).
- Pre-treatment: Dry the sample in a vacuum desiccator for 2 hours to remove hygroscopic water (which interferes with N-H regions).^[3]
- Loading: Place ~2 mg of solid powder on the crystal. Apply high pressure (>80 psi) to ensure intimate contact, as the compound is crystalline and hard.

Step 2: Acquisition Parameters^{[1][2]}

- Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving fingerprint multiplets).
- Scans: 32 scans (Routine) or 64 scans (High S/N).
- Range: 4000 – 600 cm⁻¹.^[3]

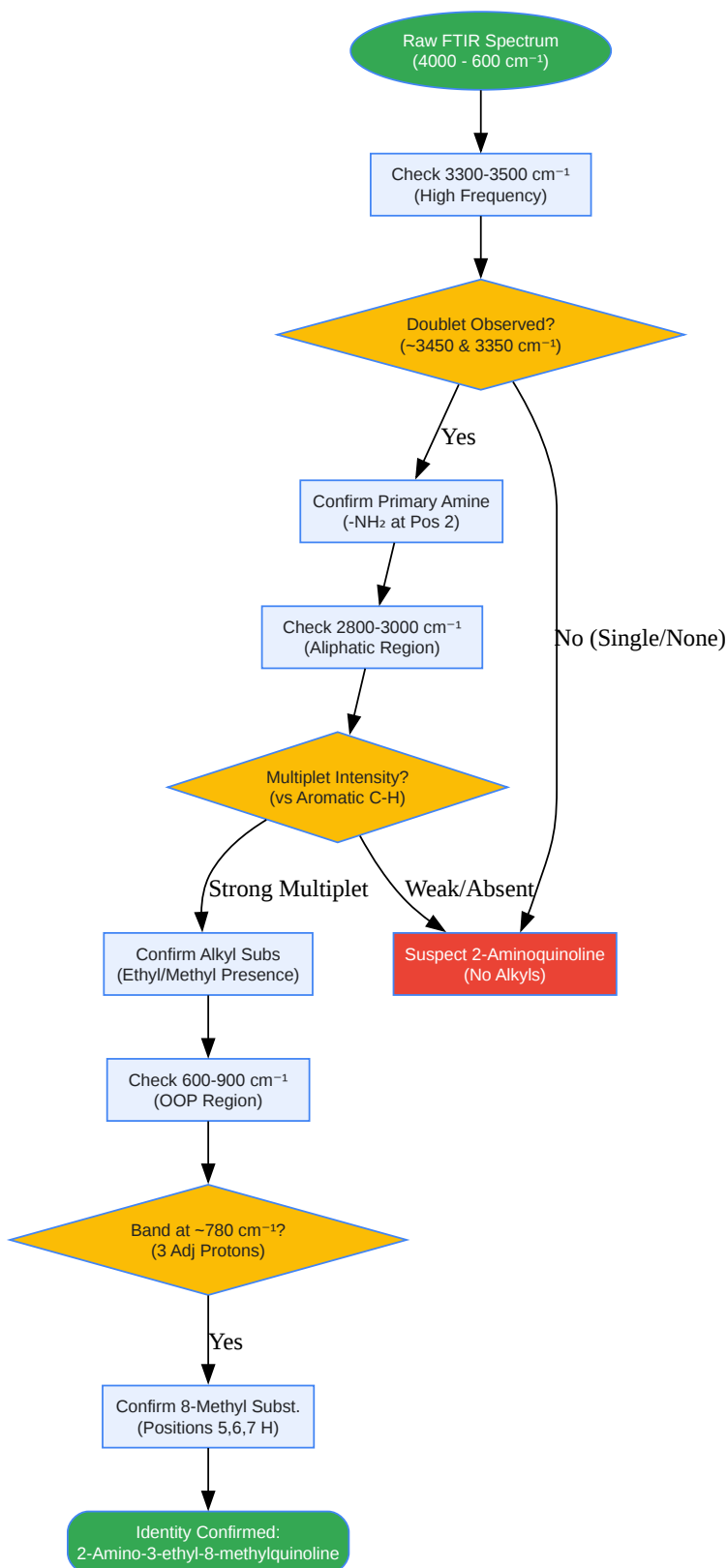
Step 3: Data Processing^[3]

- Baseline Correction: Apply a concave rubberband correction (10 iterations).^{[2][3]}
- Normalization: Normalize to the strongest ring mode (~1600 cm⁻¹) for library comparison.

Visualization of Logic Pathways^[1]

Diagram 1: Spectral Interpretation Workflow

This decision tree guides the researcher from raw data to structural confirmation.

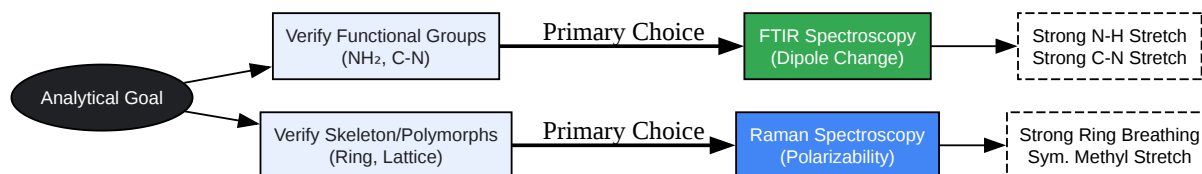


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Caption: Logical decision tree for confirming the identity of **2-Amino-3-ethyl-8-methylquinoline** using key spectral markers.

Diagram 2: Comparative Technique Selection

When to use FTIR vs. Raman for this specific scaffold.



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Caption: Selection guide for orthogonal spectroscopic techniques based on specific structural verification needs.

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